2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid
Description
Properties
IUPAC Name |
2-oxo-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3S/c11-6-3-14-7-5(10-6)1-4(2-9-7)8(12)13/h1-2H,3H2,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAWKFCBVNKMDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(S1)N=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501167410 | |
| Record name | 2,3-Dihydro-2-oxo-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501167410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443955-72-4 | |
| Record name | 2,3-Dihydro-2-oxo-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=443955-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-2-oxo-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501167410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a thiazine precursor in the presence of a suitable catalyst and solvent . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the core structure, leading to new compounds with potentially different properties.
Substitution: Substitution reactions can introduce new functional groups into the molecule, altering its chemical and physical properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to
Biological Activity
2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid (CAS No. 443955-72-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on antimicrobial and anticancer activities, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₆N₂O₃S with a molecular weight of 210.21 g/mol. The compound features a thiazine ring fused with a pyridine structure, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆N₂O₃S |
| Molecular Weight | 210.21 g/mol |
| CAS Number | 443955-72-4 |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazine compounds exhibit significant antimicrobial properties. For instance, a study highlighted that certain derivatives showed potent antibacterial activity against Mycobacterium smegmatis, with minimum inhibitory concentrations (MIC) as low as 50 μg/mL . The presence of specific substituents in the thiazine structure was found to enhance this activity.
Case Study: Antibacterial Activity
A comparative analysis of various thiazine derivatives revealed that those containing electron-withdrawing groups exhibited improved antibacterial efficacy. The compound's structure was crucial; for example, the introduction of a phenyl ring increased the antibacterial effect by two-fold compared to simpler structures .
Anticancer Activity
In addition to antimicrobial effects, this compound has shown potential in anticancer applications. Research indicates that compounds with similar structural features can inhibit tumor growth and induce apoptosis in cancer cells.
The proposed mechanism involves the inhibition of key enzymes involved in cancer cell proliferation and survival. For instance, studies have suggested that these compounds can inhibit leucyl-tRNA synthetase (LeuRS), which is critical for protein synthesis in cancer cells .
Research Findings
A notable study conducted on various thiazine derivatives reported significant findings regarding their biological activities:
| Compound | Activity | MIC (μg/mL) |
|---|---|---|
| Compound A | Antibacterial | 50 |
| Compound B | Anticancer | Effective |
| Compound C | Antimycobacterial | 25 |
These results underscore the importance of structural modifications in enhancing biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid are best understood through comparison with analogs in the pyridothiazine and pyridooxazine families. Below is a detailed analysis:
Table 1: Key Structural and Functional Comparisons
Key Findings:
Chlorine substitution at position 7 increases molecular weight and introduces electronegativity, which may enhance electrophilic reactivity .
Biological Activity: Only the target compound and its tetrahydropyrido-thienothiazine derivatives exhibit confirmed antitumor activity (e.g., IGROV1 inhibition) . Oxazine analogs lack reported pharmacological activity, suggesting sulfur’s role is critical for target engagement .
Synthetic Utility :
- Boron-containing derivatives serve as intermediates in cross-coupling reactions, enabling further functionalization .
- Methyl esterification is a common prodrug strategy to enhance bioavailability, though efficacy data remain unavailable .
Notes
Sulfur vs.
Q & A
Basic Questions
Q. What are the key structural features and spectroscopic methods for confirming the identity of 2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid?
- Answer: The compound features a pyrido-thiazine fused ring system with a carboxylic acid substituent at the 7-position. Key spectroscopic techniques include:
- NMR spectroscopy (¹H and ¹³C) to confirm hydrogen and carbon environments, particularly the deshielded protons near the carbonyl and carboxylic acid groups .
- IR spectroscopy to identify characteristic peaks for the carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500-3300 cm⁻¹) groups .
- High-resolution mass spectrometry (HRMS) to validate the molecular formula (C₈H₆N₂O₃S, MW 210.21) .
Q. What synthetic routes are commonly employed for preparing this compound?
- Answer: Synthesis typically involves:
- Multi-step condensation reactions , such as coupling pyridine derivatives with thiazine precursors under acidic or basic conditions .
- Hydrazine-mediated cyclization in alcoholic solvents (e.g., ethanol or methanol) to form the fused heterocyclic core .
- Example: Reacting 2-aminopyridine derivatives with thiourea analogs, followed by oxidation to introduce the ketone group .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Answer:
- Solubility: Limited solubility in non-polar solvents; moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the carboxylic acid group. Aqueous solubility is pH-dependent, increasing under basic conditions .
- Stability: Susceptible to hydrolysis of the lactam ring under strongly acidic or basic conditions. Store at 2–8°C in inert atmospheres to prevent oxidative degradation .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the synthesis of this compound when scaling up?
- Answer:
- Parameter screening: Use Design of Experiments (DoE) to test variables like temperature (70–100°C), solvent polarity, and catalyst loading .
- Microwave-assisted synthesis reduces reaction time and improves yield by enhancing cyclization efficiency .
- Purification: Employ recrystallization (e.g., using ethanol/water mixtures) or preparative HPLC to isolate high-purity product .
Q. How should conflicting spectral data (e.g., unexpected NMR shifts) be resolved during structural characterization?
- Answer:
- Comparative analysis: Cross-reference with structurally analogous compounds (e.g., 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid in ) to identify substituent effects on chemical shifts .
- Computational modeling: Use DFT calculations to predict NMR spectra and validate experimental data .
- Advanced techniques: 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm connectivity .
Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes)?
- Answer:
- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .
- Molecular docking simulations to predict binding modes within active sites, guided by the compound’s carboxylic acid and heterocyclic pharmacophores .
- Enzymatic assays under varied pH and temperature conditions to assess inhibition kinetics .
Q. How can researchers address discrepancies in reported biological activities (e.g., antimicrobial potency)?
- Answer:
- Standardized protocols: Ensure consistent assay conditions (e.g., bacterial strain selection, nutrient media) across studies .
- Structure-activity relationship (SAR) studies: Modify substituents (e.g., methyl or phenyl groups) on the pyrido-thiazine core to isolate contributing factors .
- Metabolite profiling: Use LC-MS to identify degradation products or active metabolites that may influence activity .
Methodological Guidance
Q. What analytical techniques are recommended for assessing purity in complex reaction mixtures?
- Answer:
- HPLC-DAD/UV with a C18 column (acetonitrile/water + 0.1% TFA) to separate and quantify components .
- Tandem mass spectrometry (MS/MS) to detect trace impurities (<0.1%) .
- Elemental analysis to confirm stoichiometry (C, H, N, S) .
Q. How can computational tools enhance the study of this compound’s reactivity?
- Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
